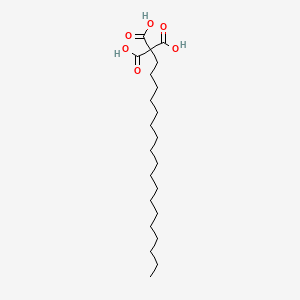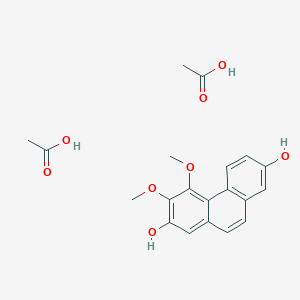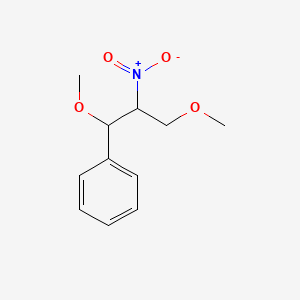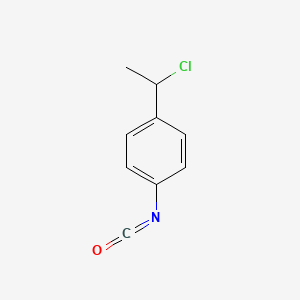
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one is a brominated nitro compound with a cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one typically involves the bromination of 6-methyl-6-nitrocyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with substituted nucleophiles at the bromine positions.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the nitro group.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Organic Synthesis: Used as a reagent for selective nitration of aromatic compounds.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one: Similar structure but different bromination pattern.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Another brominated cyclohexadienone with different substitution pattern.
Uniqueness
2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one is unique due to its specific bromination pattern and the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
84202-72-2 |
|---|---|
Fórmula molecular |
C7H3Br4NO3 |
Peso molecular |
468.72 g/mol |
Nombre IUPAC |
2,3,4,5-tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(11)3(9)2(8)4(10)6(7)13/h1H3 |
Clave InChI |
MQGUGEBRRCBPSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=C(C1=O)Br)Br)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)


![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)





![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
